5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
CAS No.: 1047724-27-5
Cat. No.: VC6438622
Molecular Formula: C22H21N5O2
Molecular Weight: 387.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047724-27-5 |
|---|---|
| Molecular Formula | C22H21N5O2 |
| Molecular Weight | 387.443 |
| IUPAC Name | 6-amino-5-[(4-butoxyphenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C22H21N5O2/c1-2-3-13-29-18-11-9-16(10-12-18)15-25-20-19(14-23)26-22(28)27(21(20)24)17-7-5-4-6-8-17/h4-12,15H,2-3,13,24H2,1H3 |
| Standard InChI Key | LLMPDSZHPZBTER-VLDOUKMHSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N |
Introduction
5-{[(E)-(4-Butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a complex organic compound that belongs to the pyrimidine class of heterocyclic compounds. It is characterized by its molecular formula, C22H21N5O2, and a molecular weight of approximately 387.43 g/mol . This compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms, and is substituted with various functional groups that enhance its chemical reactivity and biological properties.
Structural Features
The compound's structure includes a 4-butoxyphenyl group connected via a methylidene linkage to an amino group, contributing to its potential as a pharmaceutical agent. The presence of imino and oxo groups further suggests possible reactivity in various chemical environments. The compound is also known by the synonyms 5-(1-AZA-2-(4-BUTOXYPHENYL)VINYL)-4-IMINO-2-OXO-3-PHENYL-1H-1,3-DIAZINE-6-CARBONITRILE .
Comparison with Similar Compounds
Several compounds share structural similarities with 5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile. Here are some notable examples:
The uniqueness of 5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile lies in its specific combination of functional groups that confer distinct biological activities not observed in these other compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume